1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
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Overview
Description
1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Synthesis of the pyrrolidine ring: This can be done through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling of the thiazole and pyrrolidine rings: This step involves the formation of a urea linkage between the two rings, typically using a reagent like phosgene or a phosgene substitute.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where urea derivatives have shown efficacy.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carbamate
- 1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiourea
Uniqueness
1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is unique due to its specific combination of functional groups and ring structures, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-22-12-3-4-13(14(9-12)23-2)19-15(21)18-11-5-7-20(10-11)16-17-6-8-24-16/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBADGAJDOSFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCN(C2)C3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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